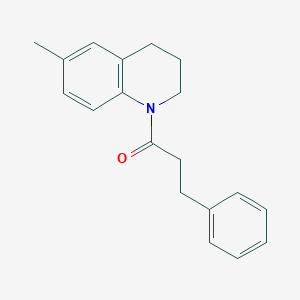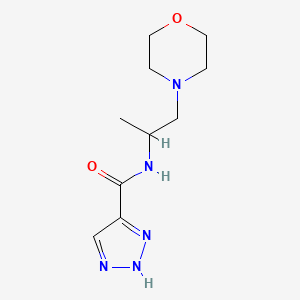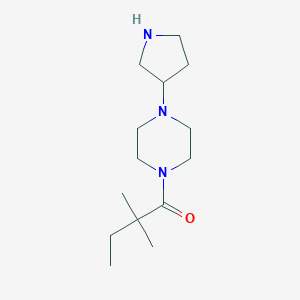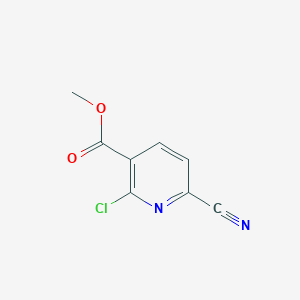
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one, also known as MQP, is a novel compound with potential applications in scientific research. MQP is a synthetic compound that belongs to the class of quinoline derivatives. In
Mecanismo De Acción
The exact mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is not fully understood. However, it has been suggested that 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one acts by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been shown to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress. Additionally, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to increase the levels of superoxide dismutase (SOD), an antioxidant enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is also stable and can be stored for long periods of time. However, one limitation of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one. One area of interest is the potential use of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one and its effects on neurotransmitter systems. Another area of interest is the potential use of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one as an antioxidant and anti-inflammatory agent. Finally, the development of new synthetic routes for 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion
In conclusion, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is a novel compound with potential applications in scientific research. The synthesis method for 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one involves a multistep reaction starting from 2-acetyl-1,2,3,4-tetrahydroquinoline. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, and has potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one and its effects on neurotransmitter systems.
Métodos De Síntesis
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one can be synthesized through a multistep reaction starting from 2-acetyl-1,2,3,4-tetrahydroquinoline. The synthesis involves the condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with phenylacetic acid and subsequent reduction of the resulting α,β-unsaturated ketone using sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have potential applications in scientific research. It has been reported to possess anticonvulsant, antidepressant, and anxiolytic properties. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have antioxidant and anti-inflammatory effects.
Propiedades
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-9-11-18-17(14-15)8-5-13-20(18)19(21)12-10-16-6-3-2-4-7-16/h2-4,6-7,9,11,14H,5,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBOWKYCLNJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)

![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)


![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)
![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6642705.png)
![N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B6642708.png)
![N-[2-[(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)amino]-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B6642709.png)